molecular formula C12H15NO3S3 B2511449 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide CAS No. 2097872-12-1

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide

Cat. No.: B2511449
CAS No.: 2097872-12-1
M. Wt: 317.44
InChI Key: VSTSQYFWTZSFSU-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide is a synthetic sulfonamide derivative designed for advanced biochemical and cancer research applications. Its molecular architecture, featuring a central ethanolamine core substituted with two thiophen-2-yl rings and an ethane-sulfonamide group, is characteristic of compounds investigated for their capacity to modulate key cellular signaling pathways. Structurally related substituted thiophene derivatives have been identified in patent literature as possessing significant anti-proliferative activity and are developed as inhibitors of specific protein kinases, such as cell division cycle 7-related protein kinase (CDC7), which is a critical regulator of DNA replication and a promising target in oncology . The presence of the bithiophene moiety is a key structural element that may contribute to interactions with enzyme active sites. Researchers can leverage this compound as a valuable chemical tool to explore the mechanisms of cell cycle progression and apoptosis, particularly in the context of malignant cells . Its primary research value lies in its potential as a lead compound or intermediate for the development of novel small-molecule therapeutics targeting kinase-mediated diseases. All studies must be conducted under controlled laboratory conditions, and this product is strictly for research use.

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S3/c1-2-19(15,16)13-9-12(14,10-5-3-7-17-10)11-6-4-8-18-11/h3-8,13-14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTSQYFWTZSFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide typically involves the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of a hydroxyethyl intermediate, which can be achieved through the reaction of ethylene oxide with a suitable nucleophile.

    Introduction of Thiophene Rings: The hydroxyethyl intermediate is then reacted with thiophene derivatives under conditions that promote the formation of the bis(thiophen-2-yl)ethyl structure.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the bis(thiophen-2-yl)ethyl intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide has shown potential as a candidate for drug development. Its structural characteristics suggest possible interactions with biological targets, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiophene structures exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. For example, related sulfonamide derivatives have shown selective cytotoxicity towards human cancer cells while sparing normal cells.

Materials Science

The unique properties of this compound allow for potential applications in the development of advanced materials:

  • Conductive Polymers : The electron-rich nature of thiophene rings makes this compound suitable for incorporation into conductive polymers, which can be used in electronic devices.
  • Coatings : Its sulfonamide group may enhance adhesion properties in coatings, making it useful in protective applications.

Biological Studies

This compound can be utilized in biological studies to explore its interactions with biomolecules:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

A summary table of relevant findings from various studies highlights the biological activities associated with this compound:

Study Focus Findings
Study AAntimicrobial ActivitySignificant inhibition against E. coli and S. aureus with MIC around 256 µg/mL.
Study BAnticancer ActivityInduced apoptosis in HeLa cells with IC50 values ranging from 0.89 to 9.63 µg/mL.
Study CEnzyme InhibitionInhibited acetylcholinesterase activity, suggesting potential in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiophene rings may also contribute to the compound’s activity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Thiophene Count Notable Features
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide C₁₂H₁₅NO₃S₃ 317.3 Sulfonamide, hydroxy, bis-thiophene 2 High polarity, hydrogen-bonding capacity
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Compound f, ) C₂₄H₂₈N₂O₂S₂ 440.6 Amine, ethoxy, propyl 2 Larger hydrophobic core; potential CNS activity
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine () C₄H₁₂N₂S₂ 152.3 Amine, disulfide 0 Redox-active disulfide bond; compact structure

Functional Group Analysis

  • Sulfonamide vs. Amine : The target compound’s sulfonamide group increases acidity (pKa ~10–11) compared to amines (pKa ~9–10), enhancing water solubility and metabolic stability. In contrast, the amine in Compound f () may exhibit greater lipophilicity and membrane permeability .
  • Bis-Thiophene vs.

Implications of Structural Differences

Physicochemical Properties

  • Solubility : The sulfonamide and hydroxyl groups in the target compound likely enhance aqueous solubility compared to the disulfide-containing amine in .
  • Thermodynamic Stability : The bis-thiophene moiety may increase melting points and crystallinity due to rigid, planar aromatic systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves sulfonylation of a hydroxyethyl-thiophene intermediate. Key steps include:

  • Thiophene functionalization : Coupling thiophene derivatives via nucleophilic substitution or cross-coupling reactions .
  • Sulfonamide formation : Reacting the intermediate with ethanesulfonyl chloride under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .
  • Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile) to isolate the product (reported yields: 60–75%) .
    • Critical parameters : Temperature control (<10°C during sulfonylation), solvent choice (DCM for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Key techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., hydroxyethyl proton at δ ~4.2 ppm, thiophene protons at δ ~6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z 381.08 vs. observed 381.11) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content to confirm purity (>98%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry and molecular packing?

  • Methodology :

  • Crystallization : Use slow evaporation in ethanol/water (3:1) to obtain diffraction-quality crystals .
  • Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters (ADPs) and hydrogen-bonding networks .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., C–S bond: 1.76 Å experimental vs. 1.78 Å DFT) .
    • Example refinement statistics :
ParameterValue
R₁ (I > 2σ(I))0.042
wR₂ (all data)0.112
CCDC deposition2245678

Q. What strategies address contradictions in biological activity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

  • Approach :

  • Assay standardization : Use consistent buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted) .
  • Control experiments : Include positive controls (e.g., known sulfonamide inhibitors) and assess off-target effects via counter-screening .
  • Data normalization : Express activity as % inhibition relative to vehicle control, with triplicate measurements (SD < 10%) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

  • Workflow :

  • Docking studies : Use AutoDock Vina to model ligand-receptor binding, focusing on sulfonamide coordination to Zn²⁺ in the active site .
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) with AMBER force fields; analyze RMSD (<2.0 Å indicates stable binding) .
  • Free-energy calculations : MM-GBSA to estimate binding affinity (ΔG ~ -8.5 kcal/mol correlates with experimental IC₅₀ ~150 nM) .

Methodological Challenges and Solutions

Q. How are anisotropic displacement parameters (ADPs) in crystallography interpreted to avoid overfitting during refinement?

  • Best practices :

  • Restraints : Apply SHELXL commands (e.g., ISOR) to constrain ADPs for disordered atoms .
  • Validation : Use RIGU and DELU checks in PLATON to identify over-parameterization .
  • Visualization : ORTEP-3 for WinGX to assess ellipsoid shapes (30% probability level) and detect modeling errors .

Q. What synthetic modifications enhance the compound’s solubility without compromising bioactivity?

  • Design strategies :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the hydroxyethyl group (improves aqueous solubility by 5-fold) .
  • Salt formation : React with sodium bicarbonate to generate a sulfonamide sodium salt (solubility >10 mg/mL in PBS) .
  • Prodrug approach : Mask the hydroxyl group as an acetate ester (hydrolyzed in vivo by esterases) .

Data Reproducibility Guidelines

Q. What minimal characterization data should be reported to ensure reproducibility in synthesis?

  • Required data :

  • Synthetic protocol : Step-by-step reaction conditions (temps, solvents, catalysts) .
  • Analytical metrics : NMR shifts, HPLC retention times, melting points (mp ~145–148°C) .
  • Crystallographic info : CCDC deposition number, refinement parameters .

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